![molecular formula C9H14O2 B14648004 4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one CAS No. 54812-08-7](/img/structure/B14648004.png)
4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one is a bicyclic organic compound known for its unique structure and reactivity. This compound is characterized by a bicyclo[2.2.1]heptane framework with an oxo group at the third position and three methyl groups at the 4 and 7 positions. It is often used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis isomer can be isomerized into the more stable trans isomer using metallic sodium . Another method involves the oxidation of cyclohexene by dendritic complexes .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the processes likely involve large-scale catalytic hydrogenation and oxidation reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, such as oximes and carboxylic acids.
Reduction: It can be reduced to form alcohols and other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the oxo group, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution reagents: Such as alkyl halides and acyl chlorides.
Major Products
Major products formed from these reactions include oximes, alcohols, and substituted derivatives, which can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups . Its bicyclic structure allows for selective binding to target sites, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid
- 1-(3,4-Dihydro-2(1H)-isoquinolinylcarbonyl)-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one
- Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-
Uniqueness
4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one is unique due to its specific substitution pattern and the presence of an oxo group, which imparts distinct reactivity and properties compared to other similar compounds. Its bicyclic structure and functional groups make it a valuable compound in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
54812-08-7 |
|---|---|
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one |
InChI |
InChI=1S/C9H14O2/c1-8(2)6-4-5-9(8,3)7(10)11-6/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
JBJFGGILWWLCGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC1(C(=O)O2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[Bis(2-chloroethyl)amino]-6-methoxypyrimidin-2(1H)-one](/img/structure/B14647923.png)
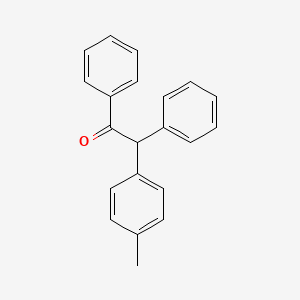
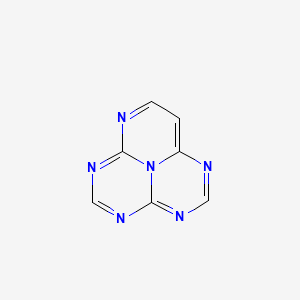

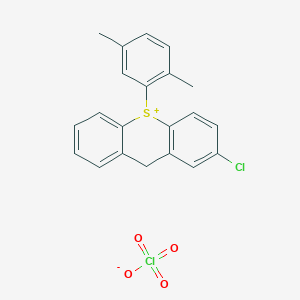
![6-Amino-2,3,8-trimethylpyrido[2,3-b]pyrazine-7-carbonitrile](/img/structure/B14647945.png)
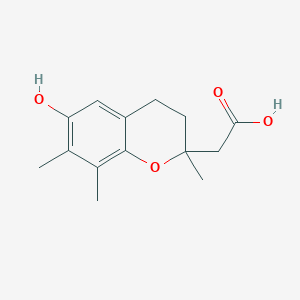

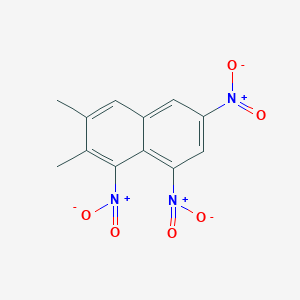

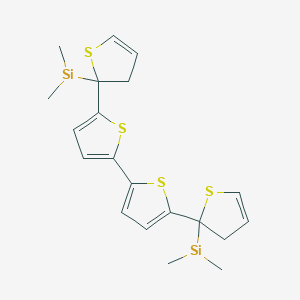
![N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14647990.png)


